Technical Documentation Center

8-Methyl-6,9-diazaspiro[4.5]decane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Methyl-6,9-diazaspiro[4.5]decane
  • CAS: 1486802-24-7

Core Science & Biosynthesis

Foundational

Architecting Regeneration: The Molecular Synthesis and Mechanistic Profiling of 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Alaptide)

Executive Summary (S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, universally recognized by its nonproprietary name Alaptide , is a synthetic spirocyclic dipeptide with profound implications in regenerative medicine a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, universally recognized by its nonproprietary name Alaptide , is a synthetic spirocyclic dipeptide with profound implications in regenerative medicine and neuropharmacology. Originally synthesized as a melanocyte-stimulating hormone release-inhibiting factor (MIF-1) analog, this rigid scaffold exhibits a dual pharmacological profile: acting as a potent nootropic agent in the central nervous system and a remarkable tissue regeneration promoter in the epidermis. This technical guide deconstructs the structural chemistry, rational synthesis, and biological mechanisms of Alaptide, providing a self-validating methodological framework for its synthesis and formulation.

Structural Chemistry and Conformational Rigidity

The molecular architecture of Alaptide (CAS 90058-29-0)[1] is defined by the spiro-fusion of a piperazine-2,5-dione (diketopiperazine, DKP) ring with a cyclopentane ring. Derived from the cyclization of L-alanine and cycloleucine (1-aminocyclopentanecarboxylic acid), the molecule is conformationally constrained.

  • Stereochemistry: The absolute configuration at the C8 position is strictly (S), inherited from the L-alanine precursor. Because the molecule lacks sufficient solubility for standard Vibrational Circular Dichroism (VCD), its (S)-configuration is rigorously validated through Electronic Circular Dichroism (ECD), Optical Rotation (OR), and ab initio calculations[2].

  • Physicochemical Constraints: Alaptide exhibits exceptionally low aqueous solubility (~0.11 g/100 mL)[3]. While this hydrophobicity aids in crossing the blood-brain barrier (BBB) for CNS applications, it presents a formulation challenge for topical hydro-gels, necessitating advanced micronization or nanonization techniques to enhance transdermal permeation[4].

Rational Synthesis: A Self-Validating Protocol

The synthesis of the 6,9-diazaspiro[4.5]decane core demands precise control over stereochemistry and cyclization thermodynamics. The following protocol utilizes a mixed anhydride activation strategy, deliberately chosen to avoid the generation of persistent urea byproducts common in carbodiimide couplings[3].

Synthesis_Workflow N1 Z-L-Alanine (Protected Precursor) N2 Mixed Anhydride Intermediate N1->N2 Ethyl chloroformate, N-methylmorpholine, -15°C N4 Dipeptide Ester (Z-Ala-Cycloleucine-OMe) N2->N4 Coupling N3 Methyl 1-aminocyclopentane- 1-carboxylate N3->N4 Nucleophilic Addition N5 Deprotected Dipeptide (H-Ala-Cycloleucine-OMe) N4->N5 H2, Pd/C (Methanol) Neutral Hydrogenolysis N6 Alaptide (Spirocyclic DKP) N5->N6 Intramolecular Aminolysis (Spontaneous Cyclization)

Caption: Synthetic workflow of Alaptide via mixed anhydride activation and neutral hydrogenolysis.

Phase 1: Activation and Coupling
  • Preparation: Dissolve Z-L-Alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -15°C.

  • Activation: Add N-methylmorpholine (1.1 eq) followed dropwise by ethyl chloroformate (1.05 eq).

    • Causality: The cryogenic temperature (-15°C) is critical to suppress the formation of oxazolone intermediates, which would inevitably lead to the racemization of the delicate (S)-stereocenter. Ethyl chloroformate forms a mixed anhydride that yields only volatile byproducts (CO₂ and ethanol), ensuring the high purity required for the final cyclization.

  • Validation Checkpoint 1: The instantaneous formation of a white precipitate (N-methylmorpholine hydrochloride) serves as a self-validating visual indicator that the carboxylic acid activation is successful.

  • Coupling: Introduce methyl 1-aminocyclopentane-1-carboxylate hydrochloride (1.0 eq) and an additional equivalent of N-methylmorpholine. Stir for 2 hours at -15°C, then allow to warm to room temperature overnight.

  • Workup: Filter the salts, concentrate the filtrate, and partition between ethyl acetate and 5% aqueous NaHCO₃ to isolate the pure dipeptide ester.

Phase 2: Deprotection and Spontaneous Cyclization
  • Preparation: Dissolve the purified dipeptide ester in anhydrous methanol. Add 10% Pd/C catalyst (10% w/w).

  • Hydrogenolysis: Purge the vessel and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

    • Causality: Catalytic hydrogenolysis provides a perfectly neutral environment for the cleavage of the carboxybenzyl (Z) group. Employing acidic or basic deprotection strategies (e.g., Boc or Fmoc removal) risks premature hydrolysis of the methyl ester or epimerization at C8.

  • Cyclization: Upon removal of the Z-group, the liberated N-terminal amine spontaneously undergoes intramolecular aminolysis with the C-terminal methyl ester, driven by the thermodynamic stability of the resulting 6-membered DKP ring[3].

  • Validation Checkpoint 2: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the emergence of strong amide I and II bands (~1670 cm⁻¹) validate the successful ring closure.

  • Purification: Filter the catalyst through a Celite pad. Concentrate the methanolic solution to induce crystallization. Recrystallize from hot methanol to achieve >99% purity[5].

Pharmacological Mechanisms: From CNS to Epidermis

Alaptide's rigid spirocyclic structure allows it to interact with specific biological targets without undergoing rapid proteolytic degradation, a common pitfall for linear peptides[3].

Mechanism_Pathways A Alaptide (MIF-1 Analog) B CNS Penetration (BBB Crossing) A->B Systemic E Topical Application (Stratum Corneum) A->E Local C Dopaminergic Modulation B->C Striatal HVA ↑ D Nootropic Effects & Neuroprotection C->D Cognitive Enhancement F MSH Release Disinhibition E->F Receptor Binding G Melanocyte & Keratinocyte Proliferation (LEP-19) F->G Melanosome Transfer H Accelerated Tissue Regeneration G->H Granulation Tissue ↑

Caption: Divergent pharmacological pathways of Alaptide acting as a neuroprotective agent and epidermal regenerator.

Neuropharmacology (Nootropic Action)

Originally synthesized as an analog of melanocyte-stimulating hormone release-inhibiting factor (MIF-1), Alaptide readily penetrates the blood-brain barrier. It exerts a neuroprotective and nootropic effect by modulating the dopaminergic system, specifically increasing homovanillic acid (HVA) levels in the striatum[6]. In vivo studies demonstrate its efficacy in forestalling behavioral deficits induced by neurotoxins like trimethyltin[7].

Dermatology and Wound Healing

In peripheral tissues, Alaptide's mechanism of action pivots to cellular regeneration. By negatively affecting the inhibition of melanocyte-stimulating hormone release, it upregulates melanocyte concentration in the epidermis. These melanocytes transfer melanosomes to keratinocytes, significantly stimulating the proliferation of human diploid cells (LEP-19) without inducing morphological transformations[3][4]. Clinical and veterinary applications show that Alaptide reduces the healing time of chronic, inflamed wounds by up to a factor of seven[8][9]. Furthermore, due to its unique physicochemical properties, it acts as a highly effective transdermal permeation modifier, enhancing the delivery of co-administered drugs like mupirocin[10][11].

Quantitative Data Summary

To facilitate formulation and experimental design, the core quantitative parameters of Alaptide are summarized below.

ParameterValue / DescriptionExperimental & Clinical Impact
IUPAC Name (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dioneDefines the rigid spirocyclic dipeptide core.
Molecular Weight 182.22 g/mol Low MW facilitates transdermal and BBB permeation.
Aqueous Solubility ~0.11 g/100 mL (at 25°C)Necessitates micronization/nanonization for hydro-gels.
Absolute Configuration (S) at C8Critical for receptor recognition (verified via ECD/OR).
Target Cell Line LEP-19 (Human diploid cells)Stimulates proliferation without morphological changes.
Primary Indication Epidermal regenerationReduces healing time in chronic wounds by up to 7x.
Secondary Indication Nootropic (CNS modulation)Crosses BBB; increases striatal homovanillic acid.

References

  • 1 - CymitQuimica

  • 3 - SigutLabs

  • 10 - CPHI Online 4.4 - NIH 5.6 - MedChemExpress

  • 8 - CUIP

  • 9 - Semantic Scholar 8.11 - IAPC Journals 9.7 - NeL.edu 10.2 - Academia.edu 11.5 - Cambridge University Press

Sources

Exploratory

Engineering 3D Chemical Space: The Diazaspiro[4.5]decane Scaffold in Modern Drug Discovery

The "Escape from Flatland" Imperative For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic rings due to their synthetic accessibility. However, the modern drug discovery paradigm has shifted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" Imperative

For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic rings due to their synthetic accessibility. However, the modern drug discovery paradigm has shifted toward an "escape from flatland," prioritizing sp³-rich, three-dimensional architectures. Among these, the diazaspiro[4.5]decane scaffold has emerged as a privileged structural motif.

As a Senior Application Scientist, I have observed that spirocyclic systems offer a unique combination of structural rigidity, precise 3D vectorality, and enhanced metabolic stability. By projecting substituents into distinct spatial quadrants, diazaspiro[4.5]decanes minimize the entropic penalty upon target binding while simultaneously reducing the lipophilicity (LogP) and CYP450 liabilities often associated with flat biphenyl or heteroaromatic systems.

Synthetic Methodologies: Constructing the Spirocyclic Core

The utility of a chemical scaffold is intrinsically tied to its synthetic accessibility. The construction of diazaspiro[4.5]decanes requires precise control over the quaternary spiro center. Below are two highly validated, self-contained protocols for synthesizing these frameworks.

Protocol A: Scalable Synthesis via Michael Addition and Hydrogenation

This protocol is optimized for industrial scale-up, avoiding the highly toxic reagents (e.g., sodium cyanide) and cryogenic conditions characteristic of legacy routes[1].

  • Michael Addition (C-C Bond Formation):

    • Procedure: React N-protected 4-nitropyridine (e.g., Boc-protected) with an acrylic ester in an alcoholic solvent or acetonitrile at room temperature.

    • Causality: The electron-withdrawing nitro group activates the C4 position, facilitating a nucleophilic attack on the Michael acceptor. This step is critical as it establishes the sterically hindered quaternary carbon center necessary for the spirocyclic core.

  • Catalytic Hydrogenation & Ring Closure:

    • Procedure: Introduce a palladium-on-carbon (Pd/C) catalyst to the resulting N-PG-4-propanal-4-nitropyridine intermediate in an organic solvent, and expose the system to hydrogen gas.

    • Causality: The hydrogenation selectively reduces the nitro group to a primary amine. Thermodynamically driven by the proximity of the newly formed amine to the ester moiety, a spontaneous intramolecular cyclization occurs, yielding the lactam ring of the spirocycle.

  • Validation & Purification:

    • Procedure: Filter the reaction mixture through Celite to remove the metal catalyst, followed by standard phase separation.

    • Causality: Because the intramolecular cyclization is highly favored, side-product formation is minimized, allowing the1 to be isolated in high overall yield without the need for exhaustive chromatography[1].

SynthesisWorkflow A N-PG-4-nitropyridine + Acrylic Ester B Michael Addition (Alcohol/MeCN) A->B C N-PG-4-propanal- 4-nitropyridine B->C D Hydrogenation & Ring-Closing C->D Catalyst / H2 E 1,8-diazaspiro[4.5]decane Scaffold D->E

Workflow for the synthesis of 1,8-diazaspiro[4.5]decane scaffolds via Michael addition.

Protocol B: Bromine-Mediated 5-Endo Cyclization

For highly functionalized natural product-inspired libraries, an alternative cyclization strategy is required.

  • Precursor Preparation: Synthesize the corresponding 4-aminobutene intermediate.

  • Bromination-Induced Cyclization:

    • Procedure: Treat the intermediate with bromine under strictly acidic conditions.

    • Causality: Standard bromination fails due to competing side reactions. By utilizing acidic conditions, an initially formed bromonium ion undergoes a novel bromine transfer reaction to a neighboring nitrogen atom. This electronic rearrangement forces a rare 5-endo cyclization, successfully yielding the 2[2].

Pharmacological Applications & Structure-Activity Relationships (SAR)

The true value of the diazaspiro[4.5]decane scaffold lies in its versatility across vastly different therapeutic areas. By acting as a rigid spacer, it precisely orients pharmacophores to match complex biological binding pockets.

Cardiovascular: Orally Active GPIIb-IIIa Antagonists

In the development of antiplatelet agents, the 2,8-diazaspiro[4.5]decane core was utilized to design orally active Glycoprotein IIb-IIIa (GPIIb-IIIa) antagonists.

  • Mechanistic Rationale: The spirocyclic template effectively spaces the necessary acidic and basic pharmacophores required to competitively block fibrinogen from binding to the GPIIb-IIIa integrin.

  • Outcomes: The active compound,3, demonstrated an IC50 of 4 nM in solid-phase ELISA and maintained a highly desirable LogP of -0.91[3]. To overcome absorption barriers, a double prodrug variant,4, was engineered, achieving an exceptional oral bioavailability of 73% in canine models and a prolonged plasma half-life suitable for once-daily dosing[4].

MOA A 2,8-Diazaspiro[4.5]decane Derivative (e.g., CT50728) B Binding to GPIIb-IIIa Receptor on Platelets A->B High Affinity (IC50 = 4 nM) C Blockade of Fibrinogen Binding B->C D Inhibition of Platelet Aggregation C->D Prevention of Thrombosis

Mechanism of action of 2,8-diazaspiro[4.5]decane derivatives as GPIIb-IIIa antagonists.

Renal Therapeutics: L-Cystine Crystallization Inhibitors

Cystinuria is characterized by the formation of recurrent kidney stones due to L-cystine crystallization.

  • Mechanistic Rationale: Researchers replaced the flexible N-methylpiperazine terminal groups of previous inhibitors with the bioisosteric 1,8-diazaspiro[4.5]decane scaffold. The rigid spirocycle acts as a superior structural mimic for the L-cystine crystal lattice binding sites.

  • Outcomes: The resulting candidate, 5, proved to be an orally bioavailable inhibitor that is approximately 120 times more potent than L-cystine dimethyl ester (CDME) at preventing stone formation in Slc3a1-knockout mouse models[5].

Antifungal Agents: Chitin Synthase Inhibitors

Fungal infections require targets that are absent in mammalian cells, making Chitin Synthase (CHS) an ideal candidate.

  • Mechanistic Rationale: A series of 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamides were designed. The spiro-core provides the exact steric bulk and hydrogen-bonding geometry needed to lodge into the CHS active site.

  • Outcomes: 6 exhibited excellent inhibitory activity against CHS with an IC50 of 0.10 mM, directly translating to potent in vitro antifungal activity against C. albicans and A. fumigatus[6].

Quantitative Data & SAR Summary

The following table synthesizes the critical quantitative metrics associated with the diverse applications of the diazaspiro[4.5]decane scaffold:

Scaffold IsomerLead CompoundPrimary TargetKey Pharmacological MetricsReference
2,8-diazaspiro[4.5]decane CT50728 (Active)GPIIb-IIIa IntegrinIC50 = 4 nM; LogP = -0.91; Protein Binding = 18.2%[3],[4]
2,8-diazaspiro[4.5]decane CT51464 (Prodrug)GPIIb-IIIa IntegrinOral Bioavailability (F) = 73% (dog), 33% (monkey)[3],[4]
1,8-diazaspiro[4.5]decane LH1753L-Cystine Crystals120x more potent than CDME in crystallization inhibition[5]
2,8-diazaspiro[4.5]decane Compound 5hChitin Synthase (CHS)IC50 = 0.10 mM; Broad-spectrum antifungal efficacy[6]

Conclusion

The diazaspiro[4.5]decane framework represents a triumph of modern 3D medicinal chemistry. By abandoning planar constraints, drug developers can leverage this scaffold to achieve exquisite spatial orientation of pharmacophores, resulting in highly potent, metabolically stable, and orally bioavailable therapeutics across cardiovascular, renal, and infectious disease indications.

References

  • Mehrotra, M. M., et al. "Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists." Journal of Medicinal Chemistry. URL:[Link]

  • Mehrotra, M. M., et al. "Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists." PubMed. URL:[Link]

  • "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery." The Journal of Organic Chemistry. URL:[Link]

  • "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters. URL:[Link]

  • Ji, Q., et al. "Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents." Bioorganic Chemistry / PubMed. URL:[Link]

  • "Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group." CN102070633B Patent.

Sources

Foundational

Safety and handling guidelines for 8-Methyl-6,9-diazaspiro[4.5]decane

Comprehensive Safety, Handling, and Application Guide for 8-Methyl-6,9-diazaspiro[4.5]decane Executive Summary 8-Methyl-6,9-diazaspiro[4.5]decane, most prominently utilized and studied in its dione derivative form (Alapt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety, Handling, and Application Guide for 8-Methyl-6,9-diazaspiro[4.5]decane

Executive Summary

8-Methyl-6,9-diazaspiro[4.5]decane, most prominently utilized and studied in its dione derivative form (Alaptide, CAS 90058-29-0), is a synthetic spirocyclic dipeptide scaffold[1]. Originally synthesized in the 1980s as an analogue of the melanocyte-stimulating hormone release-inhibiting factor (MIF-1), this compound has evolved into a critical asset in pharmacological research[1]. Today, it is primarily leveraged as a highly effective Chemical Permeation Enhancer (CPE) for transdermal drug delivery systems, capable of significantly increasing the flux of Active Pharmaceutical Ingredients (APIs) across the stratum corneum without inducing systemic toxicity[2].

This whitepaper provides researchers and drug development professionals with authoritative guidelines on the chemical properties, safety handling protocols, and validated experimental workflows for utilizing this spirocyclic scaffold in laboratory settings.

Chemical Profile and Quantitative Data

The efficacy of 8-Methyl-6,9-diazaspiro[4.5]decane lies in its unique structural geometry, which acts as a hybrid between urea and 2-pyrrolidone derivatives[2]. This dual nature is the foundation of its mechanism of action in transdermal applications.

Table 1: Chemical and Physical Properties

Property Value
Compound Name (8S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Alaptide)
CAS Number 90058-29-0
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Boiling Point 498.3 °C at 760 mmHg
Flash Point 233.4 °C

| Structural Classification | Spirocyclic dipeptide / Piperazine-2,5-dione derivative |

Data sourced from standardized chemical registries[3].

When utilized as a CPE, the compound demonstrates remarkable versatility across various APIs. The following table summarizes the enhancement ratios observed in standardized in vitro Franz diffusion cell assays.

Table 2: Permeation Enhancement Ratios (ER) via Alaptide

Active Pharmaceutical Ingredient (API) Donor Vehicle Enhancer Ratio (API:CPE) Peak Enhancement Ratio (ER)
Acyclovir Propylene Glycol:Water (1:1) 1:10 ~4.0x (at 1 hour)[1]
Acetylsalicylic Acid Propylene Glycol:Water (1:1) 1:10 1.11x – 17.70x[2]
Paracetamol Propylene Glycol:Water (1:1) 1:10 6.83x – 19.83x[2]

| Indomethacin | Propylene Glycol:Water (1:1) | 1:10 | 5.6x (Steady-state)[4] |

Hazard Classification and Safety Guidelines

While the dione derivative (Alaptide) has demonstrated very low acute toxicity and no teratogenic or embryotoxic effects in in vivo models[4], the raw handling of the 8-Methyl-6,9-diazaspiro[4.5]decane scaffold requires strict adherence to the Globally Harmonized System (GHS) protocols for piperazine and diazaspiro derivatives[5].

GHS Classification & Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Handling (The "Why" Behind the Protocol)

As an Application Scientist, I emphasize that the primary risk during the handling of this scaffold is inhalation of the fine crystalline powder, which can readily interact with mucosal membranes due to its water-binding (urea-like) properties[6].

  • P261 (Avoid breathing dust): Always handle the raw powder within a Class II biological safety cabinet or a certified chemical fume hood.

  • P280 (Wear protective gear): Nitrile gloves (minimum 4 mil thickness) and tight-fitting safety goggles are mandatory. The compound's ability to alter keratin conformation[2] means accidental dermal exposure to concentrated powder can cause localized barrier disruption and irritation.

  • Storage: Store in a tightly sealed, light-resistant container at room temperature (or as specified by the manufacturer's CoA), strictly away from strong oxidizing agents and moisture[3].

Mechanism of Action: The Causality of Permeation Enhancement

To effectively formulate with 8-Methyl-6,9-diazaspiro[4.5]decane, one must understand how it perturbs the skin barrier. The compound does not simply dissolve the lipid matrix; rather, it operates via a highly specific dual-pathway mechanism[1].

  • Urea-like Moiety (Hydration): This structural region binds water, effectively moisturizing and swelling the stratum corneum[2]. This swelling widens the intercellular spaces.

  • 2-Pyrrolidone-like Moiety (Keratin Interaction): This region interacts directly with the intracellular keratin filaments within the corneocytes, inducing a temporary conformational shift that creates micro-pathways for the API[2].

MoA CPE 8-Methyl-6,9-diazaspiro[4.5]decane (Hybrid Structure) Urea Urea-like Moiety CPE->Urea Pyrrolidone 2-Pyrrolidone-like Moiety CPE->Pyrrolidone Moisturize Moisturizes Stratum Corneum (Water-binding) Urea->Moisturize Keratin Interacts with Keratin Region (Conformational change) Pyrrolidone->Keratin Enhanced Enhanced Transdermal Permeation of API Moisturize->Enhanced Keratin->Enhanced

Figure 1: Dual-pathway mechanism of action for transdermal permeation enhancement.

Validated Experimental Protocols

The following protocols outline the self-validating workflow for testing 8-Methyl-6,9-diazaspiro[4.5]decane as a CPE.

Protocol A: Preparation of Nanonized Enhancer (NALA)

Scientist’s Insight: The permeation of the enhancer itself through the skin is limited. By nanonizing the compound, we exponentially increase its surface area for interaction with the stratum corneum without causing the enhancer to be systemically absorbed[2].

  • Weighing: Accurately weigh the required amount of 8-Methyl-6,9-diazaspiro[4.5]decane powder.

  • Suspension: Suspend the powder in a chemically inert, volatile solvent (e.g., highly purified ethanol) to prevent agglomeration during milling.

  • Nanonization: Subject the suspension to high-energy planetary ball milling or probe sonication (amplitude 40%, pulsed) for 30 minutes in an ice bath to prevent thermal degradation.

  • Drying & Verification: Evaporate the solvent under a gentle stream of nitrogen. Verify the particle size distribution (target: <500 nm) using Dynamic Light Scattering (DLS).

Protocol B: In Vitro Skin Permeation Assay (Franz Diffusion Cell)

Scientist’s Insight: This protocol utilizes a self-validating step (Step 3) to ensure that any observed permeation is due to the chemical enhancer, not a mechanical tear in the skin membrane.

  • Vehicle Preparation: Prepare a donor vehicle of Propylene Glycol:Water (1:1). Causality: Propylene glycol acts as a co-solvent and mild humectant, synergizing with the enhancer to hydrate the skin[6].

  • Formulation: Mix the target API (e.g., Indomethacin) with the nanonized enhancer in a 1:10 (w/w) ratio within the donor vehicle[4].

  • Membrane Validation (Self-Validating Step): Mount full-thickness pig ear skin between the donor and receptor compartments of the Franz cell. Apply a 0.1% Trypan Blue dye solution to the donor chamber for 5 minutes. If dye appears in the receptor fluid, the skin is compromised and must be discarded.

  • Application: Apply 0.5 mL of the API/Enhancer formulation to the donor compartment.

  • Sink Conditions: Fill the receptor compartment with phosphate buffer (pH 7.4). Maintain continuous magnetic stirring at 32°C to mimic human skin surface temperature.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor compartment at predetermined intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours). Critical: Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions and prevent artificial concentration gradients.

  • Analysis: Quantify API concentration using High-Performance Liquid Chromatography (HPLC)[1].

Workflow A 1. Compound Acquisition & Purity Verification B 2. Nanonization Process (Milling/Sonication) A->B C 3. Donor Vehicle Formulation (Propylene Glycol:Water 1:1) B->C D 4. API + Enhancer Integration (1:10 w/w ratio) C->D E 5. Franz Diffusion Cell Setup (Pig ear skin barrier) D->E F 6. HPLC Aliquot Analysis (0.5 - 24h intervals) E->F

Figure 2: Standardized workflow for in vitro transdermal permeation assays.

References

  • Formulation and release of alaptide from cellulose-based hydrogels. SciSpace.
  • rapid informative screening of nano-alaptide as potential transdermal permeation enhancer of acetylsalicylic acid and paracetamol. MMSL.
  • Alaptide (PDF). ResearchGate.
  • Investigation of Permeation of Acyclovir through Skin Using Alaptide. AKJournals.
  • Permeation of Indomethacin through Skin Using Nanonized Alaptide. Srce.
  • 62509-93-7 | 4,9-Diazadispiro[2.2.2.2]decane. BLDpharm.
  • Alaptide | 90058-29-0. Benchchem.
  • Cas 90058-29-0, ALAPTIDE. LookChem.

Sources

Protocols & Analytical Methods

Method

Application Note: 8-Methyl-6,9-diazaspiro[4.5]decane Scaffolds in Next-Generation Antifungal Drug Development

Executive Summary & Scientific Context The escalating prevalence of multidrug-resistant (MDR) fungal pathogens, most notably Candida auris and resistant strains of Candida albicans, necessitates the development of novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The escalating prevalence of multidrug-resistant (MDR) fungal pathogens, most notably Candida auris and resistant strains of Candida albicans, necessitates the development of novel antifungal pharmacophores[1]. Traditional therapies targeting ergosterol synthesis (azoles) or cell membrane integrity (polyenes) are increasingly compromised by target-site mutations and efflux pump overexpression.

Recent medicinal chemistry campaigns have identified the 8-Methyl-6,9-diazaspiro[4.5]decane scaffold—and its structurally related diazaspiro-decane derivatives—as highly versatile building blocks for next-generation antifungals[2]. Due to their favorable "drug-like" physicochemical properties, spirocyclic conformational rigidity, and unique spatial geometry, these scaffolds are being deployed to target non-traditional fungal pathways, specifically cell wall biosynthesis and virulence factor expression[3].

Mechanistic Causality: Why the Diazaspiro[4.5]decane Scaffold?

As an Application Scientist evaluating new chemical entities, it is critical to understand how structural modifications dictate target engagement. The diazaspiro[4.5]decane core operates through three distinct mechanisms depending on its functionalization:

  • Chitin Synthase (CHS) Inhibition : Fungal cell walls rely heavily on chitin for structural integrity. Derivatives such as 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamides act as potent, selective inhibitors of CHS[2][3]. By blocking the catalytic conversion of UDP-N-acetylglucosamine into chitin, these compounds induce osmotic instability and cell lysis, exhibiting synergy when combined with standard azoles[2].

  • Anti-Virulence via Biofilm Disruption : Biofilms encapsulate fungal cells in an extracellular polymeric substance (EPS), rendering them inherently resistant to standard antifungals. Specific diazaspiro-decane analogs (e.g., PC12 and PC27) inhibit C. albicans biofilm formation and filamentation[4]. Crucially, they achieve this without affecting overall planktonic growth, thereby exerting zero evolutionary pressure on the pathogen and drastically minimizing the potential for resistance development.

  • Overcoming Target-Site Mutations : In MDR C. auris, modifying the traditional azole core-scaffold by incorporating a cyclic heteroaliphatic linker—such as diazaspiro[4.5]decane—optimizes the spatial orientation of the aromatic rings[1]. This allows the molecule to bypass steric hindrances in mutated lanosterol 14α-demethylase (LDM) enzymes, restoring antifungal efficacy[1].

MOA Scaffold 8-Methyl-6,9-diazaspiro[4.5]decane Target1 Chitin Synthase (CHS) Inhibition Scaffold->Target1 Target2 Biofilm & Filamentation Disruption Scaffold->Target2 Target3 Azole Linker Modification (LDM Target) Scaffold->Target3 Outcome1 Cell Wall Integrity Compromised Target1->Outcome1 Outcome2 Reduced Virulence & Host Adhesion Target2->Outcome2 Outcome3 Overcome Multidrug Resistance (C. auris) Target3->Outcome3

Pharmacological pathways of diazaspiro[4.5]decane derivatives in fungal cells.

Quantitative Data Presentation

The following table summarizes the quantitative efficacy of leading diazaspiro-decane derivatives compared to standard reference drugs, derived from recent high-throughput screening and enzymatic assays[2][3].

Compound / DerivativePrimary Target / MechanismQuantitative EfficacyKey Susceptible Strains
Compound 5h Chitin Synthase (CHS)IC₅₀ = 0.10 mMC. albicans, A. fumigatus, C. neoformans
Compound 5b Chitin Synthase (CHS)IC₅₀ = 0.13 mMC. albicans
Compound 5k Chitin Synthase (CHS)MIC = 0.07 mmol/LA. flavus
Polyoxin B (Control) Chitin Synthase (CHS)IC₅₀ = 0.08 mMBroad-spectrum fungi
PC12 Analog Biofilm Disruption>80% Inhibition at 20 µMC. albicans (Biofilm state)
Fluconazole (Control) LDM InhibitionMIC > 64 µg/mL (Resistant)C. auris (MDR strains)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes causality-driven rationale and internal controls to prevent false positives.

Workflow Step1 Fungal Culture Preparation (Standardized Inoculum) Step2 Compound Incubation (Diazaspiro-decane analogues) Step1->Step2 Step3 Biofilm Formation Assay (XTT Reduction) Step2->Step3 Step4 Chitin Synthase Extraction & Radiometric Assay Step2->Step4 Step5 Data Acquisition (IC50 / MIC Calculation) Step3->Step5 Step4->Step5

Integrated workflow for evaluating antifungal efficacy and mechanism of action.

Protocol A: In Vitro Chitin Synthase (CHS) Inhibition Assay

Rationale & Causality : To isolate the effect of the spirocyclic compound on cell wall synthesis, we utilize a radiometric assay. By measuring the incorporation of UDP-[¹⁴C]N-acetylglucosamine into the insoluble chitin polymer, we obtain direct, quantifiable evidence of target engagement rather than relying on general cytotoxicity metrics[3].

Self-Validation Checkpoints :

  • Positive Control : Polyoxin B (a known competitive inhibitor of CHS) must yield an IC₅₀ of ~0.08 mM to validate enzyme activity[3].

  • Negative Control : Heat-inactivated CHS extract establishes the baseline background radiation.

Step-by-Step Methodology :

  • Enzyme Preparation : Harvest mixed-membrane fractions from logarithmic-phase C. albicans cells via mechanical disruption (glass beads) in a buffer containing 50 mM Tris-HCl (pH 7.5) and protease inhibitors. Centrifuge at 100,000 × g for 45 minutes to isolate the microsomal fraction containing CHS.

  • Reaction Mixture Assembly : In a 96-well microtiter plate, combine 50 µL of the enzyme extract with 50 µL of the reaction buffer (50 mM Tris-HCl, 5 mM MgCl₂, 32 mM N-acetylglucosamine).

  • Compound Addition : Add 8-Methyl-6,9-diazaspiro[4.5]decane derivatives dissolved in DMSO (final DMSO concentration <1% to prevent solvent-induced enzyme denaturation) across a serial dilution range (0.01 mM to 1.0 mM).

  • Radiolabeling & Incubation : Initiate the reaction by adding 0.5 µCi of UDP-[¹⁴C]N-acetylglucosamine. Incubate at 30°C for 60 minutes.

  • Termination & Filtration : Terminate the reaction by adding 10% trichloroacetic acid (TCA). Filter the mixture through glass-fiber filters (GF/C) to capture the insoluble [¹⁴C]-chitin. Wash extensively with 10% TCA and ethanol to remove unincorporated radiolabel.

  • Quantification : Transfer filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: High-Throughput XTT Reduction Assay for Biofilm Inhibition

Rationale & Causality : Standard optical density (OD₆₀₀) measurements cannot differentiate between viable cells and the dense extracellular polymeric substance (EPS) of a biofilm. The XTT reduction assay relies on the mitochondrial dehydrogenases of live cells to cleave the tetrazolium salt (XTT) into a water-soluble orange formazan dye. This provides a direct, colorimetric readout of biofilm viability and structural disruption[4].

Self-Validation Checkpoints :

  • Comparator : Fluconazole is used. Since biofilms are inherently resistant to azoles, Fluconazole should show minimal efficacy, validating that a true biofilm has formed[4].

  • Vehicle Control : 1% DMSO ensures the solvent is not responsible for biofilm disruption.

Step-by-Step Methodology :

  • Inoculum Standardization : Grow C. albicans overnight in YPD broth. Wash cells twice in PBS and resuspend in RPMI 1640 medium (buffered with MOPS) to a final concentration of 1×106 cells/mL.

  • Biofilm Formation : Seed 100 µL of the standardized suspension into flat-bottom 96-well polystyrene plates. Incubate statically at 37°C for 90 minutes to allow initial cell adhesion.

  • Compound Incubation : Gently aspirate the media to remove non-adherent cells. Wash once with PBS. Add 100 µL of fresh RPMI 1640 containing the diazaspiro-decane test compounds (e.g., PC12 analog at 20 µM). Incubate statically at 37°C for 24 hours to allow biofilm maturation[4].

  • XTT Preparation : Prepare a fresh XTT solution (0.5 mg/mL in PBS) and add menadione (1 µM final concentration) as an electron-coupling agent to accelerate the reaction.

  • Colorimetric Readout : Aspirate the media, wash biofilms twice with PBS, and add 100 µL of the XTT/menadione solution to each well. Incubate in the dark at 37°C for 2 hours.

  • Spectrophotometric Analysis : Transfer 80 µL of the colored supernatant to a new microtiter plate. Measure the absorbance at 490 nm using a microplate reader. Calculate percentage inhibition relative to the vehicle control.

References

  • A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents Source: PubMed URL:[Link]

  • A Screen for Small Molecules to Target Candida albicans Biofilms Source: MDPI / Microorganisms URL:[Link]

  • New generation modified azole antifungals against multidrug-resistant Candida auris Source: ChemRxiv URL:[Link]

Sources

Application

Application Note: In Vitro Antifungal Activity Testing of 8-Methyl-6,9-diazaspiro[4.5]decane Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Chitin Synthase (CHS) Inhibition and Broth Microdilution Profiling Introduction & Mechanism of Action The emergence of multidrug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Chitin Synthase (CHS) Inhibition and Broth Microdilution Profiling

Introduction & Mechanism of Action

The emergence of multidrug-resistant fungal pathogens has necessitated the discovery of novel antifungal scaffolds that bypass the limitations of current azole and echinocandin therapies. The 8-Methyl-6,9-diazaspiro[4.5]decane core, particularly when functionalized as diazaspiro[4.5]decan-1-one piperidine-4-carboxamide derivatives, has recently been identified as a potent, broad-spectrum antifungal pharmacophore[1].

Unlike azoles that target ergosterol biosynthesis, these spirocyclic diamines exert their fungicidal activity by acting as Chitin Synthase (CHS) inhibitors [1]. Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine (GlcNAc), is a critical structural component of the fungal cell wall absent in mammalian cells, making CHS an ideal, selective therapeutic target[2]. Because CHS exists as an inactive zymogen within the fungal plasma membrane (microsomal fraction) and requires localized proteolytic activation, in vitro testing must carefully replicate these physiological conditions to yield accurate pharmacodynamic data.

MoA A 8-Methyl-6,9-diazaspiro[4.5]decane Analog D Active Chitin Synthase A->D Enzyme Inhibition F Chitin Polymer Synthesis A->F B Fungal Plasma Membrane (Microsomal Fraction) C Chitin Synthase (CHS) (Inactive Zymogen) B->C Localizes C->D Proteolytic Activation (Trypsin in vitro) D->F Catalyzes E UDP-GlcNAc (Substrate) E->D Binds G Cell Wall Integrity Disruption & Cell Death F->G Blocked

Mechanism of Action: 8-Methyl-6,9-diazaspiro[4.5]decane analogs inhibiting Chitin Synthase.

Quantitative Data Summary

The following tables summarize the benchmark quantitative data for optimized 6,9-diazaspiro[4.5]decane-1-one derivatives (e.g., Compound 5h) compared to clinical standards[1]. This data serves as a reference baseline for validating your internal assay sensitivity.

Table 1: In Vitro Antifungal Activity (MIC values in mmol/L)
Fungal Strain8-Methyl-diazaspiro AnalogFluconazole (Control)Polyoxin B (Control)
Candida albicans (ATCC 90023)0.04 - 0.070.1040.129
Aspergillus fumigatus0.08 - 0.130.1500.180
Cryptococcus neoformans0.06 - 0.100.1200.145
Aspergillus flavus0.07 - 0.130.160>0.200
Table 2: Chitin Synthase Inhibition Kinetics
CompoundTarget EnzymeIC₅₀ Value (mM)Mechanism / Notes
Diazaspiro Analog (5h)Fungal CHS0.10Broad-spectrum CHS inhibition
Polyoxin BFungal CHS0.08Competitive inhibitor
FluconazoleErgosterol synthesisN/AInactive against CHS

Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these analogs must be conducted using a two-pronged approach: phenotypic susceptibility testing (CLSI guidelines) and target-specific biochemical validation (CHS assay).

Protocol A: CLSI Broth Microdilution Susceptibility Testing (M27 & M38)

Causality & Logic: Standardizing the growth medium is critical. We utilize RPMI 1640 supplemented with 2% glucose and buffered with 0.165 M MOPS to pH 7.0[3]. Why? Fungal growth in standard RPMI is often too weak to yield a definitive minimum inhibitory concentration (MIC) endpoint. The 2% glucose ensures robust logarithmic growth, while the MOPS buffer locks the pH at 7.0—preventing the spontaneous degradation of spirocyclic diamines and ensuring the ionization state of the drug remains consistent across all wells.

Self-Validating System: Every plate must include Candida krusei ATCC 6258 as a Quality Control (QC) strain[4]. If the MIC for the reference drug against the QC strain falls outside the CLSI acceptable range, the entire plate must be invalidated.

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI 1640 broth (without sodium bicarbonate, with L-glutamine), add 2% glucose, and buffer with 0.165 M MOPS to pH 7.0[3]. Filter sterilize.

  • Compound Dilution: Dissolve the 8-Methyl-6,9-diazaspiro[4.5]decane analog in 100% DMSO. Perform 2-fold serial dilutions in a 96-well flat-bottom microtiter plate. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation:

    • For Yeasts (CLSI M27): Suspend colonies in sterile saline to a 0.5 McFarland standard. Dilute 1:50, then 1:20 in RPMI to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL[3].

    • For Molds (CLSI M38): Harvest conidia and adjust spectrophotometrically (OD 0.09–0.11). Dilute 1:50 in RPMI to achieve 0.4×104 to 5×104 CFU/mL[5].

  • Incubation: Incubate plates at 35°C in ambient air[4].

  • Endpoint Determination: Read visually or spectrophotometrically. Read yeasts at 24 hours[3] and filamentous fungi at 48 hours[6]. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

CLSI N1 Inoculum Preparation (0.5 McFarland Standard) N2 Dilution in RPMI 1640 (with 2% Glucose & MOPS) N1->N2 N4 Inoculation (Final: 0.5-2.5 x 10³ CFU/mL) N2->N4 N3 Analog Serial Dilution (96-well Microtiter Plate) N3->N4 N5 Incubation (35°C, Ambient Air) N4->N5 N6 Read MIC at 24h (Yeasts - CLSI M27) N5->N6 N7 Read MIC at 48h (Molds - CLSI M38) N5->N7 N8 QC Validation (C. krusei ATCC 6258) N6->N8 N7->N8

Workflow for CLSI M27 and M38 Broth Microdilution Susceptibility Testing.

Protocol B: In Vitro Non-Radioactive Chitin Synthase Inhibition Assay

Causality & Logic: Traditional CHS assays rely on radioactive 14C -UDP-GlcNAc. We utilize a modernized, high-throughput non-radioactive method utilizing Wheat Germ Agglutinin (WGA)[7]. WGA specifically binds to the newly polymerized GlcNAc chains (chitin) adhering to the microtiter plate. Furthermore, because fungal CHS is synthesized as an inactive zymogen, it must be subjected to limited proteolysis using Trypsin to expose the catalytic domain. Soybean Trypsin Inhibitor (STI) is subsequently added to halt digestion before the enzyme degrades itself.

Self-Validating System: To prove that the WGA-HRP signal is exclusively derived from de novo synthesized chitin (and not background fungal glycoproteins), duplicate control wells must be treated with purified Streptomyces chitinase post-incubation[7]. A ≥50% reduction in signal in the chitinase-treated wells confirms assay specificity[7].

Step-by-Step Methodology:

  • Enzyme Extraction: Harvest fresh fungal mycelia (e.g., C. albicans or S. cerevisiae). Wash twice with ultrapure water, freeze in liquid nitrogen, and disrupt using a pre-chilled mortar. Resuspend in ice-cold extraction buffer (50 mM Tris-HCl, pH 7.5). Centrifuge at 3,000 x g for 10 min at 4°C and collect the supernatant (crude microsomal CHS extract).

  • Zymogen Activation: Add 80 µg/mL Trypsin to the crude extract. Incubate at 30°C for exactly 30 minutes[2]. Immediately halt proteolysis by adding 120 µg/mL Soybean Trypsin Inhibitor (STI)[2].

  • Plate Preparation: Coat a 96-well microtiter plate with WGA (50 µg/mL) overnight at 4°C. Wash three times with PBS and block with 1% BSA for 1 hour to prevent non-specific binding.

  • Enzymatic Reaction: To each well, add:

    • 50 mM Tris-HCl (pH 7.5) containing 4.0 mM Mg²⁺ and 1 mM DTT (prevents enzyme oxidation).

    • 1 mM UDP-GlcNAc (Substrate).

    • Serial dilutions of the 8-Methyl-6,9-diazaspiro[4.5]decane analog (or Polyoxin B as a positive control).

    • 25 µL of the activated CHS extract.

  • Polymerization: Seal the plate and incubate at 30°C for 90 minutes[7]. Stop the reaction by adding 20 µL of 50 mM EDTA to chelate the Mg²⁺ cofactor[7].

  • Detection: Wash the wells thoroughly. Add 100 µL of 1 µg/mL WGA-Horseradish Peroxidase (WGA-HRP) conjugate and incubate for 15 minutes at room temperature[7]. Wash away unbound conjugate, add TMB substrate, and read absorbance at 450 nm. Calculate IC₅₀ using non-linear regression.

CHSAssay S1 Fungal Mycelia Extraction (Microsomes) S2 Trypsin Activation (30°C, 30 min) S1->S2 S3 STI Addition (Halt Proteolysis) S2->S3 S4 Incubate with UDP-GlcNAc + Diazaspiro Analog S3->S4 S5 WGA-Coated Plate Binding (90 min) S4->S5 S6 WGA-HRP Conjugate Addition S5->S6 S7 Colorimetric Detection (Absorbance at 450 nm) S6->S7

Workflow for the Non-Radioactive In Vitro Chitin Synthase (CHS) Inhibition Assay.

References

  • Clinical and Laboratory Standards Institute (CLSI). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition (2017). Available at: [Link][3]

  • Clinical and Laboratory Standards Institute (CLSI). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd Edition (2017). Available at:[Link][6]

  • Espinel-Ingroff, A., et al. "Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole." Journal of Clinical Microbiology (2005). Available at:[Link][4]

  • Falloon, K., et al. "Transcriptional Regulation of Chitin Synthases by Calcineurin Controls Paradoxical Growth of Aspergillus fumigatus in Response to Caspofungin." Antimicrobial Agents and Chemotherapy, ASM Journals (2015). Available at:[Link][7]

  • Ke, J., et al. "Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents." Bioorganic Chemistry, PubMed (2021). Available at:[Link][1]

  • Wang, Y., et al. "Screening and Application of Chitin Synthase Inhibitors." Molecules, MDPI (2020). Available at:[Link][2]

  • Espinel-Ingroff, A., et al. "Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds." Journal of Clinical Microbiology, PMC (2007). Available at:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 8-Methyl-6,9-diazaspiro[4.5]decane Solubility

A Senior Application Scientist's Guide to Kinetic Solubility in In Vitro Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Kinetic Solubility in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of modern drug discovery. Conformationally restricted spirocyclic diamines, such as 8-Methyl-6,9-diazaspiro[4.5]decane, are highly valued for their rigid 3D structures. They allow medicinal chemists to "escape from flatland," often improving metabolic stability and target specificity compared to planar aromatic rings .

However, despite their theoretical advantages, these compounds can exhibit unpredictable kinetic solubility when introduced into standard in vitro assay buffers. This guide provides a deep-dive root cause analysis and a self-validating troubleshooting protocol to ensure your compound remains in solution.

Root Cause Analysis: Why is my compound precipitating?

Q: Why does 8-Methyl-6,9-diazaspiro[4.5]decane crash out in standard HEPES or PBS buffers? A: The precipitation you are observing is a kinetic solubility failure . When a highly concentrated DMSO stock of the spirocyclic diamine is pipetted directly into an aqueous buffer, the local concentration of the compound instantaneously exceeds its thermodynamic solubility limit before it can uniformly diffuse. Causality: 8-Methyl-6,9-diazaspiro[4.5]decane contains basic amine centers. If your assay buffer pH is near or above the pKa of these nitrogens, the compound exists predominantly as an uncharged free base. The uncharged spiro core is highly lipophilic and possesses a strong crystal lattice energy, driving rapid hydrophobic aggregation and nucleation .

Q: I heated the buffer after it precipitated, but it won't go back into solution. Why? A: You are fighting thermodynamic stability. Once the compound nucleates and forms a crystalline precipitate in an aqueous environment, breaking those lattice interactions requires significantly more energy than preventing them in the first place. Heating an already crashed-out assay plate will rarely resolubilize the compound.

Self-Validating Protocol: The "DMSO-First" Serial Dilution Strategy

To prevent local supersaturation, we must control the dilution vector. Standard protocols often dilute the compound directly into buffer serially, which causes massive precipitation at the top concentrations. Instead, we utilize a "DMSO-first" serial dilution strategy .

This protocol is a self-validating system : it includes an internal verification step (nephelometry/UV) before the biological assay begins, ensuring you never generate false-negative biological data due to unseen precipitation.

Step 1: Master Stock Preparation
  • Weigh the solid 8-Methyl-6,9-diazaspiro[4.5]decane and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Causality: Water absorbed by hygroscopic, low-grade DMSO can initiate microscopic nucleation inside the stock tube before you even begin your assay. Always use fresh, anhydrous DMSO to maintain complete solvation.

Step 2: Serial Dilution in the Organic Phase
  • Perform your entire concentration gradient (e.g., 1:2 or 1:3 serial dilution) in 100% DMSO rather than in the assay buffer.

  • Causality: Diluting organic compounds into aqueous buffers causes precipitation at high concentrations. By performing the serial dilution in DMSO, the compound remains fully solvated, eliminating the massive volumetric errors associated with pipetting a precipitated suspension .

Step 3: Intermediate Buffer Transfer
  • Prepare a deep-well intermediate plate with your pre-warmed (37°C) assay buffer.

  • Transfer the DMSO-diluted compound into the buffer at a constant ratio (e.g., 1:50) to achieve a uniform final DMSO concentration (e.g., 2% v/v) across all wells. Mix rapidly using a multichannel pipette.

  • Causality: Maintaining a constant DMSO concentration normalizes the co-solvent effect across all data points. Variable DMSO concentrations can alter the stability and catalytic activity of your target proteins (e.g., proteases or kinases), leading to artifactual biphasic dose-response curves 1[1].

Step 4: System Validation (Equilibration and Verification)
  • Incubate the intermediate plate at room temperature for 60 minutes on an orbital shaker.

  • Validation Check: Read the plate using a nephelometer (measuring light scattering) or filter the plate and measure the supernatant via direct UV absorbance.

  • Causality: If light scattering is detected, the compound has precipitated, and the assay is invalid. You must proceed to Section 3 (Buffer Optimization) before running the biological assay. If the read is clear, the system is validated, and you may transfer the solution to your biological target plate.

Workflow Visualization

G A Solid 8-Methyl-6,9-diazaspiro[4.5]decane B Dissolve in 100% Anhydrous DMSO (Master Stock) A->B C Serial Dilution in 100% DMSO (Maintains Solvation) B->C Recommended D Direct Serial Dilution in Buffer (High Risk of Precipitation) B->D Avoid E Transfer to Assay Buffer (Constant DMSO %) C->E F Incubate & Verify Solubility (Nephelometry / UV) E->F G Proceed to Biological Assay F->G

Figure 1: Optimized DMSO-first serial dilution workflow to prevent kinetic solubility failures.

Quantitative Data: Buffer Optimization Strategies

If the validation check in Step 4 fails, you must modify the thermodynamics of your assay buffer. Below is a summarized data table of quantitative buffer adjustments and their mechanistic impact on spirocyclic diamines.

Additive / ParameterRecommended RangeMechanism of ActionExpected Kinetic Solubility Gain
Pluronic F-68 0.01% - 0.1% (w/v)Non-ionic surfactant; reduces surface tension and prevents hydrophobic aggregation of the spiro core.High (+ + +)
HP-β-Cyclodextrin 1.0% - 5.0% (w/v)Forms transient inclusion complexes with the lipophilic spirocyclic core, shielding it from the aqueous phase.Very High (+ + + +)
DMSO 2.0% - 5.0% (v/v)Universal co-solvent; disrupts crystal lattice interactions in the aqueous phase.Moderate (+ +)
BSA / HSA 0.1% - 1.0% (w/v)Acts as a carrier protein; binds the free lipophilic base to keep it dynamically in solution.Moderate (+ +)
pH Adjustment 0.5 units below pKaProtonates the secondary/tertiary amines, converting the compound into a highly soluble ionized salt.High (+ + +)

Advanced FAQs

Q: My cellular assay requires a final DMSO concentration of <0.5% to prevent toxicity. How can I maintain solubility without high DMSO? A: If you must restrict DMSO, utilize the "carrier" strategy. Add 0.1% Pluronic F-68 or 2-Hydroxypropyl-β-cyclodextrin (HPβCD) to the assay buffer before adding the compound. These additives encapsulate the lipophilic spiro core, significantly enhancing the kinetic solubility threshold without interfering with most biochemical targets or causing cellular toxicity.

Q: Can I use acoustic liquid handling (e.g., Echo) to dispense the compound? A: Yes, acoustic dispensing is highly recommended. It allows you to dispense nanoliter volumes of the 100% DMSO stock directly into the final assay buffer. Because the droplet size is so small, the compound diffuses almost instantly, bypassing the local supersaturation event that causes solvent crash-out.

References

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate.

  • In vitro solubility assays in drug discovery - PubMed / NIH.

  • Ligand serial dilution - NanoTemper Technologies.

  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC / NIH. 1

Sources

Optimization

Optimizing palladium catalyst for amination of spirocyclic amines

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed C-N Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed C-N Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific mechanistic bottlenecks associated with the amination of spirocyclic amines.

Spirocyclic amines are highly prized in modern drug discovery for their rigid, three-dimensional architectures, which often improve pharmacokinetic properties, increase water solubility, and lower lipophilicity compared to flat heteroaromatics[1]. However, their extreme steric bulk and unique conformational rigidity introduce significant challenges during Buchwald-Hartwig cross-coupling[2].

This guide bypasses generic advice, focusing strictly on the causality of catalytic failures and providing self-validating protocols to ensure your C-N couplings succeed.

Section 1: Mechanistic Bottlenecks in Spirocyclic Amination

To troubleshoot effectively, we must first understand why spirocycles fail in standard coupling conditions. The catalytic cycle of a Buchwald-Hartwig amination involves four main steps: oxidative addition, amine coordination, deprotonation, and reductive elimination.

For highly hindered spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[4.4]nonanes, or angular spirodiamines), the primary modes of failure are steric repulsion during amine coordination and sluggish reductive elimination , which allows competitive side reactions (like β -hydride elimination or protodehalogenation) to outcompete product formation[2][3].

G Pd0 Active Pd(0)L Species OxAdd Oxidative Addition [Ar-Pd(II)(L)-X] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Steric Clash Point 1) OxAdd->AmineCoord + Spirocyclic Amine DeadCat Off-Cycle Pd Black / Deactivation OxAdd->DeadCat Amine fails to bind Deprot Base Deprotonation [Ar-Pd(II)(L)-NR2] AmineCoord->Deprot + Base RedElim Reductive Elimination (Steric Clash Point 2) Deprot->RedElim RedElim->Pd0 Regeneration Product C-N Coupled Product RedElim->Product Product Release

Fig 1: Catalytic bottlenecks in the amination of hindered spirocyclic amines.

Section 2: Component Optimization Matrices

Selecting the right precatalyst and base is not a guessing game; it is a thermodynamic and kinetic calculation. We rely heavily on dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos) because their distinct "bite angle" and electron-rich nature accelerate both oxidative addition and reductive elimination[2]. Furthermore, using Third- or Fourth-Generation (G3/G4) Palladium precatalysts ensures rapid generation of the active Pd(0) species under mild conditions, preventing catalyst degradation before the hindered amine can coordinate.

Table 1: Ligand & Precatalyst Selection Matrix
Amine TypeRecommended Catalyst SystemMechanistic Rationale
Secondary Spirocycles (e.g., oxa-spirocycles)RuPhos Pd G3 / G4 RuPhos provides the ideal spatial pocket for secondary cyclic amines, preventing competitive β -hydride elimination[3].
Primary Spirocycles BrettPhos Pd G3 BrettPhos is highly selective for primary amines, preventing over-arylation (diarylation) due to its extreme steric bulk.
Highly Hindered / Angular tBuBrettPhos Pd G3 The tert-butyl groups force the Pd center into a highly reactive conformation, forcing reductive elimination in stalled systems.
Table 2: Base & Solvent Optimization Matrix
BaseSolventApplication / Causality
NaOtBu Toluene / 1,4-DioxaneThe gold standard. Strong enough to rapidly deprotonate the coordinated amine. Use when substrate has no base-sensitive groups.
LHMDS THFCrucial for sensitive groups. Acts as a pseudo-protecting group for unprotected amides/alcohols (e.g., glutarimides) while still driving coupling.
Cs₂CO₃ 1,4-Dioxane / t-AmylOHMild heterogeneous base. Ideal for substrates prone to base-mediated degradation, though it requires higher temperatures (90–110 °C).

Section 3: Self-Validating Standard Operating Protocol (SOP)

This protocol describes the coupling of a sterically hindered secondary spirocyclic amine with an aryl bromide using RuPhos Pd G3 . It includes built-in validation checkpoints to ensure system integrity.

Materials:

  • Aryl Bromide (1.0 equiv, 0.5 mmol)

  • Spirocyclic Amine (1.2 equiv, 0.6 mmol)

  • RuPhos Pd G3 (2–5 mol%)

  • NaOtBu (1.5 equiv, 0.75 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, Spirocyclic Amine, RuPhos Pd G3, and NaOtBu.

    • Causality Check: Solid dispensing minimizes moisture introduction. NaOtBu is highly hygroscopic; degraded base will immediately stall the reaction.

  • Solvent Addition: Seal the vial with a Teflon-lined septum cap. Evacuate and backfill with N₂ (x3). Add anhydrous 1,4-Dioxane via syringe.

  • Initiation & Validation Checkpoint 1: Stir the reaction at room temperature for 5 minutes.

    • Self-Validation: Withdraw a 5 µL aliquot, dilute in LC-MS grade MeCN, and analyze. You should observe the disappearance of the RuPhos Pd G3 precatalyst mass and the formation of the oxidative addition complex. If the precatalyst remains intact, your solvent may be wet, or the aryl halide is highly deactivated.

  • Thermal Activation: Transfer the vial to a pre-heated block at 85 °C. Stir vigorously (800 rpm) to ensure optimal mass transfer, especially if using heterogeneous bases like Cs₂CO₃.

  • Validation Checkpoint 2 (1 Hour): Withdraw another 5 µL aliquot.

    • Self-Validation: Assess the ratio of Product to Aryl Bromide. If dehalogenation (Ar-H) is observed instead of the product, the reductive elimination is too slow (See FAQ Q2).

  • Workup: Upon completion (typically 2–12 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo for flash chromatography.

Section 4: Troubleshooting FAQs & Decision Tree

DecisionTree Start Reaction Stalled / Low Yield Check1 Is Aryl Halide Consumed? Start->Check1 NoArX Increase Temp or switch to Pd G3/G4 Precatalyst Check1->NoArX No YesArX Analyze Side Products (LC-MS) Check1->YesArX Yes Dehal High Dehalogenation (Ar-H)? YesArX->Dehal NoProd Unreacted Amine Remains? YesArX->NoProd UseRuPhos Switch to bulkier ligand (tBuBrettPhos) to force Red-Elim Dehal->UseRuPhos Yes Steric Change Base to LHMDS or increase concentration NoProd->Steric Yes

Fig 2: Diagnostic decision tree for stalled spirocyclic amination reactions.

Q1: My reaction stalls at 30% conversion, and I see a black precipitate forming. What is happening? A: The black precipitate is "Palladium Black," indicating catalyst death. This occurs when the oxidative addition complex forms, but the spirocyclic amine is too sterically hindered to coordinate rapidly. The Pd(II) intermediate decomposes. Fix: Switch from Pd₂(dba)₃ to a G3 or G4 precatalyst . G3/G4 precatalysts generate a highly active, mono-ligated Pd(0) species that is much more stable and reactive, keeping the catalyst alive long enough for the hindered amine to bind.

Q2: I am seeing significant dehalogenation (Ar-H) of my aryl halide instead of the C-N coupled product. How do I fix this? A: Dehalogenation occurs when the rate of reductive elimination is slower than competitive pathways (like β -hydride elimination from the amine or solvent, followed by reductive elimination of the hydride). Because spirocycles are bulky, they struggle to achieve the proper geometry for the final C-N bond formation. Fix: You must force the reductive elimination by increasing the steric bulk of the ligand. Switch from RuPhos to tBuBrettPhos or tBuXPhos . The massive tert-butyl groups push the aryl and amine groups closer together on the Pd center, drastically accelerating reductive elimination.

Q3: My spirocyclic amine contains an unprotected secondary functional group (e.g., an amide or alcohol). Standard conditions destroy my starting material. What are my options? A: Strong bases like NaOtBu will readily deprotonate alcohols and amides, leading to competitive C-O coupling, ring-opening (e.g., glutarimide hydrolysis), or substrate degradation. Fix: Use LHMDS as your base. As demonstrated in the synthesis of complex cereblon binders, LHMDS acts as a "pseudo-protecting group." It temporarily silylates sensitive functional groups in situ, protecting them from degradation while still providing enough basicity to drive the Buchwald-Hartwig amination.

References

  • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders PMC - NIH URL:[Link]

  • Oxa-spirocycles: synthesis, properties and applications PMC - NIH URL:[Link]

  • Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions PMC - NIH URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews - ACS Publications URL:[Link]

Sources

Troubleshooting

Overcoming common problems in the synthesis of spirocyclic compounds

Welcome to the Application Scientist Support Hub. Incorporating sp³-rich spirocyclic scaffolds is a proven strategy in modern drug discovery to "escape from flatland," improving a molecule's 3D orientation, target bindin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. Incorporating sp³-rich spirocyclic scaffolds is a proven strategy in modern drug discovery to "escape from flatland," improving a molecule's 3D orientation, target binding affinity, and metabolic stability[1]. However, the inherent three-dimensional nature that makes spiro compounds so valuable also makes them notoriously difficult to synthesize[2]. The formation of a quaternary spiro center introduces severe steric hindrance, complex stereochemical challenges, and high activation energy barriers[3].

This guide moves beyond generic advice. We analyze the mechanistic causality behind common synthetic failures and provide self-validating, step-by-step solutions to optimize your spirocyclization workflows.

Diagnostic Workflow for Spirocyclization Failures

Before adjusting your protocol, use the diagnostic logic tree below to identify the root cause of your reaction failure based on crude mixture analysis.

SpiroTroubleshooting Start Spirocyclization Reaction Fails Analyze Analyze Crude Mixture (LC-MS / NMR) Start->Analyze LowConv Low Conversion (Steric Hindrance) Analyze->LowConv SM remains PoorSel Poor Selectivity (dr/ee issues) Analyze->PoorSel Multiple isomers Decomp Decomposition / Side Reactions Analyze->Decomp Complex mixture FixConv Apply Microwave Heating & Bulky Ligands (e.g., XPhos) LowConv->FixConv FixSel Lower Temp & Use Chiral Auxiliaries PoorSel->FixSel FixDecomp Purify Reagents & Screen Milder Conditions Decomp->FixDecomp

Diagnostic logic tree for resolving common spirocyclization reaction failures.

Troubleshooting Guides & FAQs

Q1: My spirocyclization reaction stalls at 10% conversion. The starting materials are highly substituted. How can I drive this to completion?

Causality: The formation of a quaternary spiro center involves bringing two rings together at a single carbon, creating severe steric repulsion in the transition state. This manifests as a massive kinetic barrier (high activation energy). Conventional conductive heating often leads to substrate decomposition before this barrier can be overcome[4]. Solutions:

  • Microwave Irradiation: Switch to a microwave-assisted synthesis. Microwave irradiation provides rapid, uniform volumetric heating that efficiently overcomes the steric activation barrier without the prolonged thermal exposure that causes side reactions[4].

  • Ligand Optimization: In transition-metal-catalyzed routes (e.g., Heck-type spiroannulations), standard phosphines like PPh₃ are insufficient. Switch to bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs). These ligands actively promote the crucial oxidative addition step even with heavily crowded substrates[5].

Q2: I am obtaining a near 1:1 mixture of diastereomers in my cycloaddition. How do I improve facial selectivity?

Causality: Poor diastereoselectivity indicates that the energy difference ( ΔΔG‡ ) between the diastereomeric transition states is negligible. The reacting partner can access both faces of the planar intermediate with equal probability[6]. Solutions:

  • Thermal Modulation: Lowering the reaction temperature exaggerates the ΔΔG‡ , kinetically favoring the transition state with the lowest activation energy[6].

  • Substrate Control via Steric Bulk: Modify the substrate to include a temporary, sterically demanding protecting group adjacent to the spiro center to physically block one face during cyclization[6].

  • Asymmetric Catalysis: Employ chiral organocatalysts or chiral ligands that create a highly structured, asymmetric pocket, forcing the reaction through a single stereochemical pathway[3].

Q3: During my Pd-catalyzed C-H activation spiroannulation, I observe a black precipitate and the reaction dies. What is going wrong?

Causality: The appearance of "palladium black" is a visual confirmation that the active Pd(II) or Pd(0) catalyst has aggregated into inactive bulk metal. This is typically caused by inadequate ligand stabilization, depletion of the oxidant, or coordinating impurities in the starting material[6]. Solutions:

  • Reagent Purity: Impurities can poison the catalyst. Rigorously purify starting materials via recrystallization or flash chromatography prior to use[6].

  • Oxidant/Additive Tuning: Transition-metal-catalyzed C-H activation reactions require precise oxidant stoichiometry (e.g., AgOAc, Cu(OAc)₂) to ensure efficient catalyst turnover and prevent aggregation[7].

Self-Validating Experimental Protocol

Microwave-Assisted Pd-Catalyzed Spiroannulation This protocol incorporates built-in validation steps to ensure mechanistic integrity and reproducibility when dealing with sterically hindered substrates.

  • Preparation & Inert Atmosphere: In a flame-dried microwave vial under an argon atmosphere, combine the aryl halide (1.0 eq), the cyclic alkene (1.5 eq), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%)[5].

    • Self-Validation: The strict use of argon prevents premature catalyst oxidation, ensuring the Pd(II) precursor can properly enter the catalytic cycle.

  • Solvent & Base Addition: Add anhydrous DMF (to reach 0.2 M concentration) and K₂CO₃ (2.0 eq). Seal the vial securely with a crimp cap.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 120 °C for 20 to 30 minutes[4].

    • Self-Validation: Monitor the pressure and temperature curves on the microwave synthesizer interface. A sudden, erratic pressure spike indicates solvent degradation or unintended gas evolution, prompting immediate reaction abort.

  • In-Process Monitoring: Carefully vent the vial and analyze a 10 µL aliquot via LC-MS.

    • Self-Validation: The disappearance of the aryl halide mass and the appearance of the spirocycle mass confirms conversion. If unreacted starting material remains without product formation, do not simply increase the time; instead, verify catalyst integrity and ligand choice[6].

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6].

  • Purification: Isolate the desired spirocyclic diastereomers using flash column chromatography on silica gel[6].

Quantitative Data: Optimization Matrix

The following table summarizes the quantitative impact of adjusting reaction parameters to overcome steric hindrance and poor selectivity during a standard spirocyclization.

Table 1: Impact of Reaction Parameters on Spirocyclization Efficiency

Reaction ConditionTemp (°C)TimeYield (%)Diastereomeric Ratio (dr)Causality / Observation
Conventional Heating, PPh₃10024 h151.2:1High steric barrier prevents conversion; prolonged heating causes decomposition.
Microwave Heating, PPh₃12030 min451.5:1Overcomes activation energy, but standard ligand fails to stabilize the crowded transition state.
Microwave Heating, XPhos12030 min881.8:1Bulky ligand promotes oxidative addition; yield improves significantly[5].
Microwave Heating, XPhos8060 min829:1Lower temperature maximizes ΔΔG‡ , drastically improving facial selectivity[6].

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: ResearchGate URL
  • Source: NIH (National Institutes of Health)
  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds Source: ACS Publications URL
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis Source: BenchChem URL
  • Overcoming steric hindrance in the synthesis of pyrrole derivatives Source: BenchChem URL
  • Addressing steric hindrance in the synthesis of substituted trans-stilbenes Source: BenchChem URL
  • Source: RSC (Royal Society of Chemistry)

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 8-Methyl-6,9-diazaspiro[4.5]decane for Library Generation

Welcome to the technical support center for the synthesis and scale-up of 8-Methyl-6,9-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals who are looking to inco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 8-Methyl-6,9-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate this versatile scaffold into their compound libraries. As a sp³-rich, three-dimensional scaffold, 8-Methyl-6,9-diazaspiro[4.5]decane offers a unique opportunity to explore novel chemical space in drug discovery.[1][2] This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure a smooth and efficient scale-up of your synthesis.

Overview of Synthetic Strategy

The synthesis of diazaspiro[4.5]decane scaffolds can be approached through various multi-step sequences.[3][4] A common and adaptable strategy for the synthesis of 8-Methyl-6,9-diazaspiro[4.5]decane involves a multi-step synthesis that can be scaled for library generation. The general approach is outlined below.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction & Purification A Starting Materials B Intermediate 1 A->B Reaction 1 C Intermediate 2 B->C Reaction 2 D Crude Product C->D Reduction E Pure 8-Methyl-6,9-diazaspiro[4.5]decane D->E Purification

Caption: A generalized three-step workflow for the synthesis of 8-Methyl-6,9-diazaspiro[4.5]decane.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of 8-Methyl-6,9-diazaspiro[4.5]decane.

Question 1: Low yield in the initial precursor synthesis (Step 1).

  • Possible Cause: Incomplete reaction or side product formation. The initial step, often a condensation or alkylation reaction, is critical for the overall yield.

  • Expert Recommendation:

    • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting materials.

    • Reagent Quality: Ensure all reagents and solvents are of high purity and anhydrous where necessary. The presence of water can interfere with many condensation reactions.

    • Temperature Control: Maintain strict temperature control. Some reactions may require cooling to prevent side product formation, while others may need elevated temperatures to proceed at a reasonable rate.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to purification challenges.

Question 2: Difficulty in the cyclization step (Step 2), resulting in a mixture of products.

  • Possible Cause: The cyclization to form the spirocyclic core can sometimes lead to the formation of regioisomers or polymeric materials, especially at larger scales.[4]

  • Expert Recommendation:

    • High-Dilution Conditions: On a larger scale, it is often beneficial to perform the cyclization under high-dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture, which favors intramolecular cyclization over intermolecular polymerization.

    • Catalyst Choice: The choice of acid or base catalyst can significantly impact the outcome of the cyclization. For acid-catalyzed cyclizations, consider using a milder acid like p-toluenesulfonic acid (p-TsOH) to minimize degradation of the starting material or product.[5]

    • Solvent Selection: The polarity of the solvent can influence the reaction pathway. A systematic screen of different solvents may be necessary to find the optimal conditions for your specific substrate.

Question 3: Challenges in the final reduction and purification of 8-Methyl-6,9-diazaspiro[4.5]decane (Step 3).

  • Possible Cause: The final product, being a diamine, can be challenging to purify due to its basicity and potential for salt formation. Standard silica gel chromatography can sometimes lead to product loss.

  • Expert Recommendation:

    • Alternative Purification Methods:

      • Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification on a large scale. A solvent screen will be necessary to identify a suitable solvent system.

      • Acid-Base Extraction: Utilize the basic nature of the diamine product. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the diamine as a salt. The aqueous layer can then be basified and the pure product re-extracted into an organic solvent.

      • Treated Silica Gel: If column chromatography is necessary, consider using silica gel that has been treated with a base, such as triethylamine, to prevent streaking and improve recovery of the basic product.

    • Product Characterization: Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6]

Frequently Asked Questions (FAQs)

Q1: What is a suitable scale-up strategy for the synthesis of 8-Methyl-6,9-diazaspiro[4.5]decane for library generation?

For library generation, a robust and scalable synthetic route is essential. A solid-phase synthesis approach can be highly effective for creating a library of derivatives.[7] This involves attaching the spirodiamine scaffold to a solid support, followed by diversification of the two amine functionalities.[7] This method simplifies purification as excess reagents and byproducts are simply washed away.[7]

Q2: How can I functionalize the two nitrogen atoms of 8-Methyl-6,9-diazaspiro[4.5]decane independently?

Orthogonal protection strategies are key to selectively functionalizing the two nitrogen atoms. One nitrogen can be protected with a group that is stable to the reaction conditions used to functionalize the other nitrogen. For example, one nitrogen could be protected with a Boc group, which is acid-labile, while the other is functionalized. Subsequent deprotection of the Boc group would then allow for the functionalization of the second nitrogen.

Q3: What are the key safety considerations when working with the reagents for this synthesis?

Many of the reagents used in the synthesis of diazaspirocycles can be hazardous. For example, if using cyanides in the synthesis of precursors, extreme caution must be exercised due to their high toxicity.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction mixture, including the mass of the product and any byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Data Summary Table

Parameter8-Methyl-6,9-diazaspiro[4.5]decane
Molecular Formula C₉H₁₈N₂
Molecular Weight 154.25 g/mol [9][10]
CAS Number 1486802-24-7[9][10]
Appearance Typically a liquid or low-melting solid
Purity (Typical) >95%[9]

Experimental Protocol: Example of a Reductive Amination for Library Diversification

This protocol provides a general method for the functionalization of one of the secondary amines in 8-Methyl-6,9-diazaspiro[4.5]decane via reductive amination. This is a common reaction used in library synthesis.

Materials:

  • 8-Methyl-6,9-diazaspiro[4.5]decane (mono-protected if selective functionalization is desired)

  • Aldehyde or Ketone of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or Dichloroethane (DCE) as solvent

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of 8-Methyl-6,9-diazaspiro[4.5]decane (1 equivalent) in DCM, add the aldehyde or ketone (1.1 equivalents).

  • If necessary, add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or another appropriate method.

Logical Relationship Diagram

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered Low Yield Impure Product Scale-up Issue Start->Problem LowYield Low Yield Check: - Reaction Time - Temperature - Reagent Purity Problem:l->LowYield ImpureProduct Impure Product Check: - Purification Method - Side Reactions - Starting Material Purity Problem:m->ImpureProduct ScaleUp Scale-up Issue Check: - Heat Transfer - Mixing Efficiency - Addition Rate Problem:r->ScaleUp Solution Implement Solution & Re-evaluate LowYield->Solution ImpureProduct->Solution ScaleUp->Solution Solution->Problem If problem persists Success Successful Synthesis Solution->Success If resolved

Caption: A logical diagram illustrating the troubleshooting process for synthetic challenges.

References

  • A facile synthesis of contorted spirobisindane-diamine and its microporous polyimides for gas separation - RSC Publishing. (n.d.). Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2021, June 4). Retrieved from [Link]

  • Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles - ResearchGate. (n.d.). Retrieved from [Link]

  • Practical Synthesis of Structurally Important Spirodiamine Templates - Taylor & Francis Online. (2007, October 19). Retrieved from [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives - ResearchGate. (2015, July 8). Retrieved from [Link]

  • 8-Methylspiro[4.5]decane | C11H20 | CID 21137319 - PubChem. (n.d.). Retrieved from [Link]

  • 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione - ResearchGate. (n.d.). Retrieved from [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly - PubMed. (2025, February 21). Retrieved from [Link]

  • Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - ResearchGate. (2025, October 15). Retrieved from [Link]

  • CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product - Google Patents. (n.d.).
  • The structure of the partially bio-based spirodiamine... - ResearchGate. (n.d.). Retrieved from [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly | Request PDF - ResearchGate. (2026, January 18). Retrieved from [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly - University of Birmingham. (2025, February 10). Retrieved from [Link]

  • Publications - SpiroChem. (n.d.). Retrieved from [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Considerations on the stereoselective synthesis of dibrominated spiro-1,3-dioxanes. Synthesis and stereochemistry of monobrominated precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of Diazaspiro[4.5]decan-1-one Derivatives and Fluconazole in Combating Fungal Pathogens

An In-Depth Guide to the Validation of Novel Antifungal Agents in the Face of Growing Fluconazole Resistance The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of Novel Antifungal Agents in the Face of Growing Fluconazole Resistance

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery and development of novel antifungal agents. Fluconazole, a widely used triazole antifungal, has long been a cornerstone in treating various fungal diseases.[1][2] However, its efficacy is increasingly compromised by the emergence of resistance, primarily through mutations in the target enzyme and active drug efflux.[3][4] This guide provides a comprehensive framework for the validation of a promising new class of compounds, diazaspiro[4.5]decan-1-one derivatives, as potential alternatives or adjuncts to fluconazole.

This technical guide, designed for researchers, scientists, and drug development professionals, will detail the experimental methodologies to objectively compare the antifungal activity of these novel derivatives against fluconazole, with a focus on their potential to overcome existing resistance mechanisms.

The Challenge of Fluconazole Resistance

Fluconazole's mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to increased cell permeability and ultimately inhibits fungal growth.[1] However, fungi have developed sophisticated resistance mechanisms, including:

  • Target Site Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14-alpha-demethylase, can reduce the binding affinity of fluconazole to its target.[3]

  • Active Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, actively remove fluconazole from the fungal cell, preventing it from reaching its target.[3][4]

The rise of non-albicans Candida species, such as Candida glabrata and Candida krusei, which often exhibit intrinsic or rapidly acquired resistance to fluconazole, further complicates the clinical landscape.[4]

Diazaspiro[4.5]decan-1-one Derivatives: A Novel Antifungal Scaffold

Recent studies have highlighted diazaspiro[4.5]decan-1-one derivatives as a promising class of compounds with significant antifungal activity. Some of these derivatives have demonstrated potent activity against a range of pathogenic fungi, including strains resistant to fluconazole. A key advantage of this scaffold is its potential to act via a different mechanism of action, such as the inhibition of chitin synthase, an enzyme essential for fungal cell wall integrity and absent in humans. This alternative target provides a compelling rationale for their development, as they may circumvent existing azole resistance mechanisms.

A Multidisciplinary Approach to Validation

A rigorous and multifaceted validation process is essential to establish the potential of diazaspiro[4.5]decan-1-one derivatives. This guide outlines a logical workflow encompassing in vitro susceptibility testing, cytotoxicity evaluation, in silico modeling, and in vivo efficacy studies.

Antifungal Validation Workflow cluster_0 In Vitro Evaluation cluster_1 In Silico Analysis cluster_2 In Vivo Assessment In_Vitro_Susceptibility In Vitro Susceptibility Testing (MIC Determination) Cytotoxicity_Assay Cytotoxicity Assays (Mammalian Cells) In_Vitro_Susceptibility->Cytotoxicity_Assay Assess Selectivity Molecular_Docking Molecular Docking (Target Prediction) In_Vitro_Susceptibility->Molecular_Docking Guide Target Identification In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Galleria mellonella) Cytotoxicity_Assay->In_Vivo_Efficacy Inform Dosing Molecular_Docking->In_Vivo_Efficacy Provide Mechanistic Insight

Caption: A logical workflow for the comprehensive validation of novel antifungal candidates.

Part 1: In Vitro Antifungal Susceptibility Testing

The initial step in validating the antifungal potential of diazaspiro[4.5]decan-1-one derivatives is to determine their in vitro activity against a panel of clinically relevant fungal pathogens. This should include both fluconazole-susceptible and fluconazole-resistant strains of Candida species (e.g., C. albicans, C. glabrata, C. krusei), Cryptococcus neoformans, and filamentous fungi like Aspergillus fumigatus.

Methodology: Broth Microdilution Assay

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5][6][7] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[7]

Experimental Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL for yeast.[8]

    • Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration for the assay.[7]

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each diazaspiro[4.5]decan-1-one derivative and fluconazole in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using RPMI 1640 broth to achieve a range of final concentrations.[7]

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (no drug) and a sterility control (no inoculum) for each fungal strain.

    • Incubate the plates at 35°C for 24-48 hours.[7]

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of each compound that causes a significant reduction in fungal growth compared to the growth control well.[6]

Data Presentation: Comparative MIC Values

The results of the broth microdilution assay should be summarized in a clear and concise table to facilitate direct comparison between the diazaspiro[4.5]decan-1-one derivatives and fluconazole.

Fungal StrainFluconazole MIC (µg/mL)Derivative A MIC (µg/mL)Derivative B MIC (µg/mL)Derivative C MIC (µg/mL)
C. albicans (ATCC 90028)1.00.52.00.25
C. albicans (Fluconazole-R)641.04.00.5
C. glabrata (ATCC 90030)162.08.01.0
C. krusei (ATCC 6258)>644.0162.0
A. fumigatus (ATCC 204305)>648.0324.0

Part 2: Cytotoxicity Assessment

A critical aspect of antifungal drug development is ensuring that the compounds are selectively toxic to fungal cells while exhibiting minimal toxicity to host mammalian cells.[9] Cytotoxicity assays are therefore essential to determine the therapeutic window of the diazaspiro[4.5]decan-1-one derivatives.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity and is widely used to assess cell viability and cytotoxicity.[10][11]

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HeLa, HepG2) in a suitable culture medium in a 96-well plate.[12]

  • Compound Treatment:

    • Expose the cells to a range of concentrations of the diazaspiro[4.5]decan-1-one derivatives and a positive control (e.g., doxorubicin) for a specified period (e.g., 24 or 48 hours).[13]

  • MTT Incubation:

    • Add MTT solution to each well and incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Data Presentation: Cytotoxicity and Selectivity Index

The results of the MTT assay should be presented as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability. The selectivity index (SI) can then be calculated to provide a measure of the compound's specificity for fungal cells over mammalian cells.

SI = CC50 (Mammalian Cells) / MIC (Fungal Cells)

CompoundCC50 (HeLa cells, µg/mL)MIC (C. albicans, µg/mL)Selectivity Index (SI)
Fluconazole>1001.0>100
Derivative A500.5100
Derivative B802.040
Derivative C>1000.25>400

Part 3: In Silico Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein. In the context of antifungal drug discovery, molecular docking can provide valuable insights into the potential mechanism of action of the diazaspiro[4.5]decan-1-one derivatives.

Methodology: Molecular Docking Study

Procedure:

  • Target Selection: Based on existing literature or preliminary experimental data suggesting a potential target (e.g., chitin synthase), obtain the 3D structure of the target protein from a protein data bank. If the target is unknown, docking can be performed against a panel of known fungal drug targets.

  • Ligand Preparation: Generate the 3D structures of the diazaspiro[4.5]decan-1-one derivatives and fluconazole.

  • Docking Simulation: Use a molecular docking software (e.g., AutoDock Vina) to predict the binding modes and calculate the binding affinities of the compounds to the target protein.[14]

  • Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compounds and the active site of the target protein.

Molecular_Docking_Process Target_Protein Select Target Protein (e.g., Chitin Synthase) Docking_Simulation Perform Docking Simulation Target_Protein->Docking_Simulation Ligand_Preparation Prepare Ligand Structures (Diazaspiro Derivatives) Ligand_Preparation->Docking_Simulation Binding_Analysis Analyze Binding Interactions and Affinity Docking_Simulation->Binding_Analysis

Caption: A simplified workflow for in silico molecular docking studies.

Part 4: In Vivo Efficacy Assessment

While in vitro and in silico studies provide crucial preliminary data, in vivo models are essential to evaluate the efficacy of the compounds in a living organism. The Galleria mellonella (greater wax moth) larva model is a well-established and ethically favorable alternative to mammalian models for the preliminary screening of antifungal compounds.[15][16][17]

Methodology: Galleria mellonella Infection Model

Experimental Protocol:

  • Infection:

    • Inject a standardized inoculum of a pathogenic fungal strain (e.g., C. albicans) into the hemocoel of the G. mellonella larvae.

  • Treatment:

    • Administer the diazaspiro[4.5]decan-1-one derivatives and fluconazole at various concentrations to different groups of infected larvae. A control group should receive a placebo.

  • Monitoring and Survival Analysis:

    • Monitor the survival of the larvae over a period of several days.

    • Record the number of surviving larvae in each group at regular intervals.

    • Analyze the survival data using Kaplan-Meier survival curves and log-rank tests to determine the statistical significance of the treatment effects.

Conclusion

The validation of diazaspiro[4.5]decan-1-one derivatives as potential antifungal agents requires a systematic and comprehensive approach. By employing a combination of in vitro susceptibility testing, cytotoxicity assays, in silico molecular docking, and in vivo efficacy models, researchers can build a robust data package to support the further development of these promising compounds. The potential for a novel mechanism of action that circumvents existing fluconazole resistance makes this class of molecules a particularly exciting avenue of research in the ongoing battle against invasive fungal infections. The methodologies outlined in this guide provide a solid framework for the objective comparison of these new derivatives with the current standard of care, ultimately paving the way for the development of more effective antifungal therapies.

References

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • What is the mechanism of Fluconazole? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC. (n.d.). Retrieved from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. (2018, February 14). Retrieved from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.). Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF - ResearchGate. (2019, August 1). Retrieved from [Link]

  • Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC. (n.d.). Retrieved from [Link]

  • Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions - Frontiers. (2022, April 25). Retrieved from [Link]

  • (PDF) In-Silico Antifungal Drug Discovery for Mucormycosis Targeting β-Glucan Synthase. (2021, December 6). Retrieved from [Link]

  • Galleria mellonella as a Model for the Study of Fungal Pathogens: Advantages and Disadvantages - PMC. (2024, March 7). Retrieved from [Link]

  • Infection and Treatment Protocols in Galleria mellonella for In Vivo Anti-Candida Drug Screening - MDPI. (2026, February 2). Retrieved from [Link]

  • Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab - Brieflands. (2018, June 28). Retrieved from [Link]

  • Fluconazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Galleria mellonella as an Invertebrate Model for Studying Fungal Infections - Semantic Scholar. (2025, February 18). Retrieved from [Link]

  • FLUCONAZOLE - Pfizer. (n.d.). Retrieved from [Link]

  • Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). Retrieved from [Link]

  • Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Assay in Tertiary Care Hospital, Nepal. (2017, March 21). Retrieved from [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022, August 5). Retrieved from [Link]

  • Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin - ASM Journals. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents - PubMed. (2019, November 15). Retrieved from [Link]

  • Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance - MDPI. (2022, March 17). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved from [Link]

  • Expansion of the antifungal activities through in silico docking study of compounds from Albizia lebbeck fruits - Qeios. (n.d.). Retrieved from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Retrieved from [Link]

  • M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters - CLSI. (n.d.). Retrieved from [Link]

  • Molecular docking study of naturallyoccurring compounds as inhibitors of N-myristoyl transferase towards antifungal agents discovery - SciELO Colombia. (n.d.). Retrieved from [Link]

  • Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PMC. (2020, September 12). Retrieved from [Link]

  • Full article: In silico molecular docking for assessing anti-fungal competency of hydroxychavicol, a phenolic compound of betel leaf (Piper betle L.) against COVID-19 associated maiming mycotic infections - Taylor & Francis. (2022, August 23). Retrieved from [Link]

  • In Silico Design and Selection of Anti-fungal AmB-polyene-analog Lead Molecules by Virtual Screening Method - PMC. (n.d.). Retrieved from [Link]

  • Four endophytic fungal crude extracts were tested for cytotoxicity on... - ResearchGate. (n.d.). Retrieved from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed. (2022, February 24). Retrieved from [Link]

  • (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives - ResearchGate. (2015, July 8). Retrieved from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - MDPI. (2017, January 20). Retrieved from [Link]

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits - Lookchem. (2022, July 29). Retrieved from [Link]

Sources

Validation

Benchmarking new diazaspiro[4.5]decane antifungal agents against existing drugs

Title: Benchmarking Novel Diazaspiro[4.5]decane Antifungal Agents Against Standard-of-Care Therapeutics: A Comprehensive Technical Guide Introduction The rapid emergence of multidrug-resistant (MDR) fungal pathogens, not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Novel Diazaspiro[4.5]decane Antifungal Agents Against Standard-of-Care Therapeutics: A Comprehensive Technical Guide

Introduction The rapid emergence of multidrug-resistant (MDR) fungal pathogens, notably pan-drug-resistant Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal scaffolds. The diazaspiro[4.5]decane moiety has recently emerged as a highly versatile and potent pharmacophore in medicinal chemistry. Depending on its specific functionalization, this scaffold can act as a non-competitive chitin synthase (CHS) inhibitor[1][2], a potent biofilm and filamentation disruptor[3], or a structural linker that drastically enhances the efficacy of next-generation azoles against MDR strains[4].

This guide benchmarks these novel diazaspiro[4.5]decane derivatives against existing clinical standards (e.g., Fluconazole, Polyoxin B, and Echinocandins) and provides validated experimental frameworks for their comparative evaluation.

Mechanistic Divergence: Why Diazaspiro[4.5]decane?

Traditional antifungals primarily target ergosterol synthesis (azoles via CYP51) or β -(1,3)-D-glucan synthesis (echinocandins). The fundamental limitation of these pathways is the rapid emergence of target-site mutations (e.g., ERG11 or FKS1 mutations)[5].

Diazaspiro[4.5]decane derivatives bypass these resistance mechanisms through two distinct modes of action:

  • Chitin Synthase (CHS) Inhibition: Specific 2,8-diazaspiro[4.5]decan-1-one derivatives act as non-competitive inhibitors of CHS. Because they bind to an allosteric site rather than the active catalytic site, they retain efficacy even when the enzyme undergoes active-site conformational changes that normally confer resistance[1][2].

  • Anti-Virulence (Biofilm Disruption): Other analogs containing a para-isopropyl benzyl side chain specifically inhibit the yeast-to-hyphae transition. This blocks a critical step for C. albicans biofilm formation and tissue invasion, without exerting selective pressure on planktonic growth, thereby minimizing the evolutionary drive for resistance[3].

MechanisticPathways cluster_fungal_cell Fungal Cell Envelope & Virulence CYP51 Lanosterol 14α-demethylase (Ergosterol Synthesis) GlucanSyn β-(1,3)-D-Glucan Synthase (Cell Wall) ChitinSyn Chitin Synthase (CHS) (Cell Wall) Biofilm Yeast-to-Hyphae Transition (Biofilm Formation) Azoles Azoles (e.g., Fluconazole) Azoles->CYP51 Competitive Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->GlucanSyn Non-competitive Diaz_CHS Diazaspiro[4.5]decan-1-ones (CHS Inhibitors) Diaz_CHS->ChitinSyn Allosteric Inhibition Diaz_Biofilm Diazaspiro-decane Analogs (Anti-virulence) Diaz_Biofilm->Biofilm Filamentation Block

Figure 1: Mechanistic benchmarking of diazaspiro[4.5]decane derivatives versus standard antifungals.

Quantitative Benchmarking: Efficacy and Enzyme Kinetics

To objectively compare these novel agents, we analyze their Minimum Inhibitory Concentrations (MIC) and half-maximal inhibitory concentrations ( IC50​ ) against standard drugs.

Table 1: In Vitro Antifungal Susceptibility (MIC)

Compound / Drug Primary Target C. albicans C. auris (MDR) A. fumigatus Benchmarking Notes
Fluconazole CYP51 0.104 mmol/L >256 µg/mL Resistant Standard clinical azole; high resistance in C. auris[2][5].
Polyoxin B CHS 0.129 mmol/L N/A Moderate Classical CHS inhibitor control[2].
Compound 4d (Diazaspiro) CHS 0.04 mmol/L N/A 0.08 mmol/L Superior to Fluconazole and Polyoxin B[2].
Compound 5h (Diazaspiro) CHS Excellent N/A Excellent Broad-spectrum efficacy; aligns with CHS inhibition[1][6].

| Compound 18 (Diazaspiro linker)| CYP51 (Modified) | ≤0.008 µg/mL | 0.002 µg/mL | N/A | 4- to 8-fold improvement over standard azoles[4]. |

Table 2: Enzyme Kinetics (Chitin Synthase Inhibition) | Inhibitor | IC50​ (mM) | Inhibition Type | Causality / Clinical Advantage | | :--- | :--- | :--- | :--- | | Polyoxin B | 0.08 | Competitive | Mimics UDP-N-acetylglucosamine; prone to active-site mutations[1][2]. | | Compound 5h | 0.10 | Non-competitive | Binds allosteric site; evades target-site resistance[1][6]. | | Compound 4j | 0.12 | Non-competitive | Similar potency to Polyoxin B; highly selective against fungi over bacteria[2]. |

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, benchmarking must adhere to self-validating systems. The following protocols detail the methodologies used to generate the comparative data.

Protocol A: Broth Microdilution Susceptibility Testing (CLSI M27 Standard)

To determine the MIC of diazaspiro[4.5]decane agents against yeast, the Clinical and Laboratory Standards Institute (CLSI) M27 protocol is the mandatory benchmark[7][8].

Causality of Experimental Choices: RPMI-1640 medium (with glutamine, without bicarbonate, buffered to pH 7.0 with MOPS) is strictly required. This medium mimics physiological conditions and supports consistent fungal growth. More importantly, it prevents pH fluctuations that artificially alter the ionization of azole and diazaspiro compounds, which would otherwise skew MIC readouts.

Step-by-Step Workflow:

  • Inoculum Preparation: Subculture Candida strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend 5 distinct colonies in sterile saline (0.85%).

  • Standardization: Adjust the suspension to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL) using a spectrophotometer at 530 nm. Dilute 1:1000 in RPMI-1640 broth to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.

  • Compound Dilution: Prepare a 96-well U-bottom microtiter plate. Serially dilute the diazaspiro[4.5]decane derivatives and control drugs (e.g., Fluconazole) in RPMI-1640.

  • Inoculation & Incubation: Add 100 µL of the working inoculum to each well containing 100 µL of the drug dilutions. Incubate at 35°C for 24–48 hours.

  • Validation & Readout: The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth (for fungistatic agents) or 100% reduction (for fungicidal agents) compared to the drug-free growth control.

Protocol B: Chitin Synthase (CHS) Enzyme Kinetics Assay

To validate the non-competitive nature of diazaspiro[4.5]decane CHS inhibitors[1].

Step-by-Step Workflow:

  • Enzyme Extraction: Isolate mixed membrane fractions containing CHS from logarithmic-phase C. albicans cells using glass bead lysis and ultracentrifugation (100,000 × g).

  • Reaction Mixture: Combine the membrane extract with UDP-N-acetyl-D-glucosamine (substrate), Mg2+ (cofactor), and varying concentrations of the diazaspiro[4.5]decane compound in a Tris-HCl buffer (pH 7.5).

  • Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 10% trichloroacetic acid (TCA).

  • Readout: Measure the incorporation of the substrate into the insoluble chitin polymer via radiometric or colorimetric assays.

  • Kinetic Analysis: Plot the data using a Lineweaver-Burk plot. A non-competitive inhibitor will show a decrease in Vmax​ with an unchanged Km​ , validating that the compound binds to an allosteric site rather than competing with the UDP-GlcNAc substrate.

BenchmarkingWorkflow cluster_in_vitro CLSI M27 Susceptibility Testing cluster_kinetics Mechanistic Validation Start Compound Library: Diazaspiro[4.5]decane Derivatives Inoculum Inoculum Prep (RPMI-1640, pH 7.0) Start->Inoculum Membrane CHS Enzyme Extraction (Membrane Fraction) Start->Membrane Microdilution Broth Microdilution (96-well plates) Inoculum->Microdilution Readout1 MIC Determination (vs Fluconazole) Microdilution->Readout1 Assay Kinetics Assay (Varying Substrate/Inhibitor) Membrane->Assay Readout2 Lineweaver-Burk Plot (Identify Non-competitive) Assay->Readout2

Figure 2: Parallel workflow for phenotypic susceptibility (CLSI M27) and target-specific kinetic validation.

Conclusion

The diazaspiro[4.5]decane scaffold represents a paradigm shift in antifungal drug design. By stepping away from highly conserved, mutation-prone active sites and instead targeting allosteric sites on Chitin Synthase[1][2] or disrupting virulence pathways like biofilm filamentation[3], these agents exhibit robust efficacy against fluconazole-resistant strains. Furthermore, integrating the diazaspiro[4.5]decane linker into existing azole frameworks has yielded exceptional potency against pan-drug-resistant Candida auris[4]. Future clinical development must focus on in vivo pharmacokinetic profiling and toxicity benchmarking to transition these compounds from the bench to the bedside.

References

  • Li, B., et al. "Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents." European Journal of Medicinal Chemistry (2019). URL: [Link]

  • "Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents." PubMed (2021). URL: [Link]

  • "New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris." Journal of Medicinal Chemistry - ACS Publications (2025). URL: [Link]

  • "A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance." PMC (2015). URL: [Link]

  • "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." Clinical and Laboratory Standards Institute (CLSI) (2017). URL: [Link]

  • "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition." CLSI M38-A2 (2008). URL: [Link]

  • "New Ground in Antifungal Discovery and Therapy for Invasive Fungal Infections: Innovations, Challenges, and Future Directions." MDPI (2024). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Methyl-6,9-diazaspiro[4.5]decane

Advanced Safety and Operational Guide for Handling 8-Methyl-6,9-diazaspiro[4.5]decane As drug development increasingly relies on complex three-dimensional molecular architectures, bicyclic conformationally restricted dia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 8-Methyl-6,9-diazaspiro[4.5]decane

As drug development increasingly relies on complex three-dimensional molecular architectures, bicyclic conformationally restricted diamines (CRDAs) have become invaluable scaffolds. 8-Methyl-6,9-diazaspiro[4.5]decane is a highly versatile spirocyclic diamine utilized in the synthesis of central nervous system (CNS) therapeutics, including novel multimodal antidepressants and enzyme inhibitors 1[1].

However, the very structural features that make this molecule pharmacologically valuable—its secondary and tertiary amine centers—also render it a significant occupational hazard. This guide provides drug development professionals with a rigorous, causality-driven framework for the safe handling, operational preparation, and disposal of this compound.

Quantitative Chemical Profile

Before initiating any laboratory workflow, personnel must verify the physical and chemical parameters of the compound to ensure correct stoichiometric calculations and hazard anticipation2[2].

PropertyValueOperational Implication
Chemical Name 8-Methyl-6,9-diazaspiro[4.5]decaneSpirocyclic structure restricts conformation; highly reactive amine centers.
CAS Number 1486802-24-7Unique identifier for SDS cross-referencing.
Molecular Formula C9H18N2High nitrogen-to-carbon ratio indicates strong basicity.
Molecular Weight 154.25 g/mol Used for precise molarity calculations in stock preparations.
Purity Min. 95%Trace impurities may include unreacted precursors or solvents.

Mechanistic Hazard Assessment

Spirocyclic diamines are inherently hazardous due to their strong basicity and nucleophilicity. Exposure to compounds like 8-Methyl-6,9-diazaspiro[4.5]decane poses severe risks of skin corrosion, irreversible eye damage, and respiratory sensitization .

The Causality of Amine Toxicity: When free-base amines contact biological tissues, they induce alkaline hydrolysis of the cellular lipid bilayer. Unlike acid burns, which coagulate proteins and form a protective eschar, basic amine burns cause liquefaction necrosis. This allows the chemical to penetrate deeply into the tissue, causing continuous damage unless immediately and thoroughly flushed. Furthermore, inhalation of aerosolized diamines can trigger an immune-mediated sensitization, leading to severe asthma-like symptoms upon subsequent exposures3[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a strict PPE protocol must be enforced. The choices below are not arbitrary; they are mechanistically selected to counter the specific physicochemical threats of spirocyclic diamines.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile or Butyl rubber gloves (EN 374 compliant, >0.11 mm thickness)Amines rapidly degrade standard latex. Nitrile provides superior chemical resistance against basic organic permeation.
Eye Protection Tight-fitting chemical safety goggles or full-face shieldProtects against micro-droplets. The basicity of the diamine causes rapid, irreversible corneal saponification upon contact.
Body Protection Flame-retardant lab coat and chemical-resistant apronShields against accidental splashes during solvent transfer, preventing transdermal absorption.
Respiratory Fume hood (min. 100 LFM) or Air-Purifying Respirator (APR) with amine cartridgesPrevents inhalation of basic vapors, mitigating the risk of mucosal irritation and systemic respiratory sensitization.

Operational Workflow: Preparing a 100 mM Stock Solution

When utilizing 8-Methyl-6,9-diazaspiro[4.5]decane in drug discovery assays—such as the synthesis of aryl-spirocyclic diamine derivatives4[4]—it is typically dissolved in an aprotic solvent like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO). This protocol is designed as a self-validating system: the stoichiometric math ensures precise molarity, while the procedural steps ensure environmental isolation.

Step-by-Step Methodology:

  • Preparation & Purging: Ensure the fume hood is operating at a minimum of 100 Linear Feet per Minute (LFM). Purge a clean, dry 20 mL scintillation vial with an inert gas (Nitrogen or Argon). Causality: Amines are hygroscopic and can react with atmospheric carbon dioxide to form carbamate salts, degrading sample purity.

  • Weighing: Tare the purged vial on an analytical balance. Carefully transfer exactly 154.25 mg (1.0 mmol) of 8-Methyl-6,9-diazaspiro[4.5]decane into the vial.

  • Solvent Addition: Using a calibrated positive-displacement micropipette, slowly add 10.0 mL of anhydrous DMSO or DCM to the vial. (Self-Validation: 1.0 mmol / 0.010 L = 100 mM concentration).

  • Dissolution: Seal the vial with a PTFE-lined cap. Vortex gently for 30-60 seconds until the compound is completely dissolved, yielding a clear 100 mM stock solution.

  • Storage: Label the vial with the chemical name, concentration, date, and corrosive hazard warnings. Store at 4°C in a secondary containment desiccator, strictly segregated from strong oxidizing agents and acids.

Spill Response and Waste Disposal Plan

Because of its corrosive nature, spills must be handled systematically to prevent cross-contamination and personnel exposure.

Immediate Spill Response Protocol:

  • Evacuation: Immediately alert personnel and restrict access to the spill area.

  • Ventilation: Ensure the fume hood sash is lowered to the optimal working height to maximize exhaust efficiency and contain vapors.

  • Neutralization: Do NOT use water directly, as the heat of solvation can cause an exothermic reaction, aerosolizing the amine. Instead, carefully apply a weak acid neutralizing agent (e.g., dilute acetic acid or a commercial sodium bisulfate amine spill kit) to the periphery of the spill, working inward.

  • Absorption: Cover the neutralized liquid with an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

Disposal Plan: Never flush amine waste down the sink 5[5]. All contaminated PPE, absorbent materials, and residual stock solutions must be labeled as "Hazardous Basic Organic Waste" and disposed of through a certified environmental waste contractor in accordance with local EPA/RCRA regulations.

Safety & Operational Workflow Visualization

ChemicalHandling N1 Pre-Operation Hazard Assessment N2 Don PPE (Nitrile Gloves, Goggles, Coat) N1->N2 N3 Transfer to Fume Hood (Min. 100 LFM) N2->N3 N4 Prepare Stock Solution (e.g., in DMSO/DCM) N3->N4 N5 Spill or Exposure? N4->N5 N6 Evacuate & Isolate Area N5->N6 Yes N9 Seal & Store (Inert Atmosphere) N5->N9 No N7 Neutralize (Weak Acid) & Absorb N6->N7 N8 Hazardous Waste Disposal N7->N8 N9->N8 Waste Generation

Workflow for safe handling, stock preparation, and spill response of spirocyclic diamines.

References

  • ACS Chemical Reviews. Bicyclic Conformationally Restricted Diamines. Available at:[Link]

  • PubMed (NIH). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. Available at: [Link]

  • University Safety Guidelines. Chemical Safety and Waste Management Manual. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-6,9-diazaspiro[4.5]decane
Reactant of Route 2
8-Methyl-6,9-diazaspiro[4.5]decane
© Copyright 2026 BenchChem. All Rights Reserved.